Thiostrepton vs. Micrococcin and Nosiheptide: Functional Divergence in Ribosomal GTP Hydrolysis and Translocation
Biochemical assays demonstrate that thiostrepton, nosiheptide, and siomycin inhibit both translocation and EF-G-dependent GTP hydrolysis, whereas micrococcin inhibits translocation but fails to inhibit GTP hydrolysis or Phe-tRNA binding to ribosomes [1][2]. This functional divergence occurs despite all four antibiotics binding to the L11-binding domain of 23S rRNA [1].
| Evidence Dimension | EF-G-dependent GTP hydrolysis inhibition |
|---|---|
| Target Compound Data | Inhibits both translocation and GTP hydrolysis |
| Comparator Or Baseline | Micrococcin: inhibits translocation only; does NOT inhibit GTP hydrolysis or Phe-tRNA binding |
| Quantified Difference | Qualitative functional difference; micrococcin profile is mechanistically distinct from the thiostrepton/nosiheptide/siomycin group |
| Conditions | In vitro ribosomal translation assay; E. coli ribosomes; EF-G (elongation factor G) with GTP |
Why This Matters
Researchers designing experiments requiring specific perturbation of ribosomal translocation versus GTP hydrolysis must select thiostrepton (not micrococcin) based on verified mechanistic data.
- [1] Lentzen, G., Klinck, R., Matassova, N., Aboul-Ela, F., & Murchie, A. I. H. (2003). Structural basis for contrasting activities of ribosome binding thiazole antibiotics. Chemistry & Biology, 10(8), 769-778. View Source
- [2] Pestka, S. (1970). Studies on the Formation of Transfer Ribonucleic Acid-Ribosome Complexes: XV. Effect of Antibiotics on Steps of Bacterial Protein Synthesis: Some New Ribosomal Inhibitors of Translocation. Journal of Biological Chemistry, 245(6), 1497-1503. View Source
